(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a piperazine ring, a benzyl group, and a nitrile group, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile likely involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the addition of the nitrile group. Common synthetic routes may include:
Formation of Piperazine Ring: This could be achieved through the cyclization of appropriate diamines.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Addition of Nitrile Group: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-(4-methylpiperazinyl)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-(4-ethylpiperazinyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile lies in its specific structural features, such as the benzyl group and the nitrile group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-19(2,3)18(23)17(13-20)15-22-11-9-21(10-12-22)14-16-7-5-4-6-8-16/h4-8,15H,9-12,14H2,1-3H3/b17-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZXINZAJNEIP-ICFOKQHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\N1CCN(CC1)CC2=CC=CC=C2)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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